Cannabivarin

Descripción

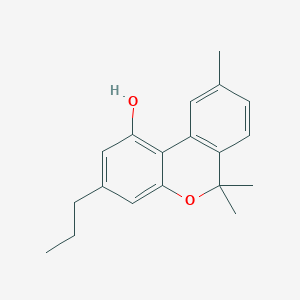

Structure

3D Structure

Propiedades

IUPAC Name |

6,6,9-trimethyl-3-propylbenzo[c]chromen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h7-11,20H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTKBAIRFMXQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187421 | |

| Record name | Cannabivarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33745-21-0 | |

| Record name | Cannabivarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33745-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cannabivarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033745210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cannabivarin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cannabivarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIVARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH8UW410N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Cannabivarin (CBV): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabivarin (CBV), a non-psychotropic phytocannabinoid, has garnered increasing interest within the scientific community for its potential therapeutic applications. As a propyl homolog of cannabinol (CBN), its discovery and isolation represent a significant step in understanding the vast chemical diversity of Cannabis sativa. This technical guide provides an in-depth exploration of the history of CBV's discovery, the methodologies employed for its initial isolation, and its known interactions with cellular signaling pathways.

The Initial Discovery of Cannabivarin

Cannabivarin was first identified in 1971 by F.W.H. Merkus, who reported its discovery along with tetrahydrocannabivarin (THCV) as new constituents of hashish.[1][2] This seminal work, published in Nature, expanded the known cannabinoid profile and introduced the existence of a series of propyl cannabinoids. CBV is structurally an analog of cannabinol (CBN), but with a propyl side chain instead of a pentyl chain.[3] It is considered an oxidation product of tetrahydrocannabivarin (THCV).[3]

Physicochemical Properties of Cannabivarin

A summary of the key physicochemical properties of Cannabivarin is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₂₂O₂ |

| Molar Mass | 282.38 g/mol |

| Appearance | Crystalline solid |

| IUPAC Name | 6,6,9-trimethyl-3-propyl-6H-dibenzo[b,d]pyran-1-ol |

| CAS Number | 33745-21-0 |

Experimental Protocols for the Original Isolation and Identification

Extraction of Cannabinoids from Hashish

-

Objective: To obtain a crude extract containing a mixture of cannabinoids from hashish.

-

Procedure:

-

A sample of hashish is subjected to solvent extraction, likely using a non-polar solvent such as petroleum ether or hexane. This is effective for extracting the lipophilic cannabinoids from the plant resin.

-

The solvent is then evaporated under reduced pressure to yield a concentrated, resinous crude extract.

-

Chromatographic Separation by Thin-Layer Chromatography (TLC)

-

Objective: To separate the individual cannabinoid components from the crude extract.

-

Stationary Phase: Silica gel G plates were a common choice for cannabinoid separations in the 1970s.[4][5][6] For enhanced separation, plates were sometimes impregnated with silver nitrate.[7]

-

Mobile Phase: A variety of solvent systems could have been employed. Common systems for separating neutral cannabinoids on silica gel included mixtures of non-polar and moderately polar solvents. A likely system would be a mixture of petroleum ether and diethyl ether (e.g., 8:2 v/v).[5]

-

Visualization: After development, the chromatogram would be visualized. Cannabinoids are not visible to the naked eye, so a visualizing agent is required. A common method was spraying the plate with a solution of Fast Blue B salt, which forms colored complexes with cannabinoids, allowing for their identification based on color and retention factor (Rf) value.[5]

-

Isolation: The band corresponding to the suspected CBV would be scraped from the TLC plate, and the compound would be eluted from the silica gel using a polar solvent like methanol or ethanol.

Analysis and Identification by Gas Chromatography (GC)

-

Objective: To confirm the purity of the isolated fraction and to obtain further structural information.

-

Column: Packed columns with stationary phases like SE-30 or OV-17 on a solid support were typical for cannabinoid analysis in the early 1970s.

-

Carrier Gas: Nitrogen or helium would have been used as the carrier gas.

-

Temperature Program: A temperature-programmed analysis would likely have been used to achieve good separation of the various cannabinoids.

-

Detection: A Flame Ionization Detector (FID) was the standard detector for quantitative and qualitative analysis of organic compounds.[8][9]

-

Derivatization: To improve the chromatographic properties of the cannabinoids (i.e., reduce peak tailing and improve thermal stability), they were often derivatized to their trimethylsilyl (TMS) ethers prior to GC analysis.[10]

-

Identification: The retention time of the CBV peak would be compared to that of known cannabinoid standards if available. In the absence of a standard, the structure would be inferred from its chromatographic behavior relative to other known cannabinoids and further confirmed by mass spectrometry.

Experimental Workflow for the 1971 Isolation of Cannabivarin

Caption: Workflow for the initial isolation and identification of CBV.

Signaling Pathways of Cannabivarin

Initial studies on the pharmacology of CBV revealed that it has a low affinity for the canonical cannabinoid receptors, CB1 and CB2.[11] This suggests that its biological effects are likely mediated through other cellular targets. More recent research has begun to elucidate these alternative pathways, with evidence pointing towards the involvement of Transient Receptor Potential (TRP) channels and the orphan G protein-coupled receptor GPR55.

Interaction with TRPV1

Several studies have indicated that various phytocannabinoids, including CBV, can interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[3][12] TRPV1 is a non-selective cation channel that is involved in the detection and transduction of noxious stimuli, such as heat and capsaicin. Activation of TRPV1 leads to an influx of calcium ions (Ca²⁺), which in turn triggers a variety of downstream signaling cascades. The interaction of CBV with TRPV1 may contribute to its potential analgesic and anti-inflammatory properties.

Interaction with GPR55

GPR55 is an orphan G protein-coupled receptor that has been implicated in various physiological processes, including pain signaling, inflammation, and bone metabolism.[13][14][15][16][17] Several cannabinoids have been shown to modulate GPR55 signaling.[13][15][16] Specifically, cannabidivarin (CBDV), a close structural relative of CBV, has been shown to be a potent inhibitor of l-α-lysophosphatidylinositol (LPI)-induced GPR55 signaling.[13] Given the structural similarity, it is plausible that CBV also interacts with and modulates the activity of GPR55. The activation of GPR55 is known to couple to Gαq and Gα12/13 proteins, leading to the activation of downstream effectors such as phospholipase C (PLC) and RhoA, ultimately resulting in an increase in intracellular calcium and activation of the mitogen-activated protein kinase (MAPK) cascade.[13][15]

Cannabivarin Signaling Pathways Diagram

Caption: Known signaling pathways of Cannabivarin (CBV).

Conclusion

The discovery of Cannabivarin by F.W.H. Merkus in 1971 marked a pivotal moment in cannabinoid research, highlighting the existence of propyl homologs of major cannabinoids. While the original isolation techniques were based on classical chromatographic methods, they laid the groundwork for future investigations into this intriguing compound. Modern research is beginning to uncover the complex pharmacology of CBV, moving beyond the traditional cannabinoid receptors to explore its interactions with other signaling pathways, such as TRPV1 and GPR55. A deeper understanding of these mechanisms will be crucial for unlocking the full therapeutic potential of Cannabivarin and for the development of novel cannabinoid-based medicines.

References

- 1. Cannabivarin and tetrahydrocannabivarin, two new constituents of hashish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cannabivarin and Tetrahydrocannabivarin, Two New Constituents of Hashish | Semantic Scholar [semanticscholar.org]

- 3. TRPV1: A Common Denominator Mediating Antinociceptive and Antiemetic Effects of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijmas.com [ijmas.com]

- 5. future4200.com [future4200.com]

- 6. researchgate.net [researchgate.net]

- 7. Semiquantitative Screening of THC Analogues by Silica Gel TLC with an Ag(I) Retention Zone and Chromogenic Smartphone Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp | MDPI [mdpi.com]

- 9. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 10. researchgate.net [researchgate.net]

- 11. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 12. Cannabinoid Ligands Targeting TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modulation of l-α-Lysophosphatidylinositol/GPR55 Mitogen-activated Protein Kinase (MAPK) Signaling by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 16. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Cannabivarin (CBV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cannabivarin (CBV), also known as cannabivarol, is a naturally occurring cannabinoid found in the Cannabis sativa plant.[1] As a close structural analog of cannabinol (CBN), CBV is gaining interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure and stereoisomeric properties of Cannabivarin, intended to serve as a foundational resource for researchers, scientists, and professionals in drug development.

Chemical Structure

Cannabivarin is characterized by a dibenzo[b,d]pyran ring system, a common structural motif among many cannabinoids. Its chemical identity is defined by the following key features:

-

Molecular Formula: C₁₉H₂₂O₂[2]

-

IUPAC Name: 6,6,9-trimethyl-3-propyl-6H-dibenzo[b,d]pyran-1-ol[3]

-

CAS Number: 33745-21-0[3]

-

Molar Mass: 282.38 g/mol [4]

The structure of CBV is distinguished from its more well-known counterpart, cannabinol (CBN), by the presence of a propyl (three-carbon) side chain at the C3 position of the aromatic ring, in contrast to the pentyl (five-carbon) chain found in CBN.[4] This seemingly minor difference in alkyl chain length can significantly influence the molecule's physicochemical properties and its interaction with biological targets.

CBV is a non-psychoactive compound.[1] It is primarily formed as an oxidation product of tetrahydrocannabivarin (THCV).[1][4] This transformation involves the aromatization of the cyclohexene ring present in THCV.

Stereoisomers

A critical aspect of a molecule's chemical characterization is its stereochemistry. Unlike many other cannabinoids such as tetrahydrocannabinol (THC) and tetrahydrocannabivarin (THCV) which possess chiral centers and thus exist as multiple stereoisomers, Cannabivarin (CBV) has no chiral centers .[4] The fully aromatic nature of the dibenzo[b,d]pyran ring system in CBV eliminates the tetrahedral carbons that would otherwise serve as stereocenters. Consequently, CBV does not exhibit enantiomerism or diastereomerism. The assertion that CBV has no double bond isomers or stereoisomers is a key distinguishing feature.[4]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in research and drug development. The following table summarizes the available quantitative data for Cannabivarin.

| Property | Value | Source |

| Molecular Weight | 282.4 g/mol | PubChem CID 622545 |

| XLogP3-AA | 5 | PubChem CID 622545 |

| Hydrogen Bond Donor Count | 1 | PubChem CID 622545 |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID 622545 |

| Rotatable Bond Count | 2 | PubChem CID 622545 |

| Exact Mass | 282.161979940 Da | PubChem CID 622545 |

| Boiling Point (Predicted) | < 220 °C | Project CBD |

Experimental Protocols

Synthesis of Cannabivarin via Oxidation of Tetrahydrocannabivarin (THCV)

The primary route for the synthesis of Cannabivarin is through the oxidation of Tetrahydrocannabivarin.[1][4] This process can be achieved through various methods, including exposure to air and light, or more controlled chemical oxidation.

Conceptual Workflow for CBV Synthesis:

Experimental Example: Oxidation using an ortho-quinone catalyst

A method for the conversion of THCV to cannabivarin involves the use of 3,5-di-tert-butyl-1,2-benzoquinone (Q3) as an oxidant.[5]

-

Preparation: A solution of Tetrahydrocannabivarin (THCV) in a suitable organic solvent (e.g., methanol) is prepared in a reaction vial.

-

Solvent Removal: The solvent is removed under a stream of dry air to obtain the THCV residue.

-

Oxidation: The THCV residue is redissolved in a solvent such as heptane, and the oxidant, 3,5-di-tert-butyl-1,2-benzoquinone (Q3), is added.

-

Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Purification: Upon completion, the product is purified using standard chromatographic techniques to yield Cannabivarin.

Purification of Cannabivarin

Purification of Cannabivarin from a crude extract or a reaction mixture is typically achieved using chromatographic techniques.

General Protocol for Chromatographic Purification: [4]

-

Sample Preparation: The crude extract or reaction mixture is dissolved in a minimal amount of a suitable solvent.

-

Stationary Phase Selection: A variety of stationary phases can be employed, with silica gel being common for normal-phase chromatography and C18-bonded silica for reversed-phase chromatography.

-

Mobile Phase Selection: A suitable mobile phase is chosen to achieve optimal separation of CBV from other components. For normal-phase chromatography, a mixture of non-polar (e.g., hexane or heptane) and slightly more polar solvents (e.g., ethyl acetate or acetone) is often used. For reversed-phase chromatography, mixtures of water and methanol or acetonitrile are common.

-

Elution: The sample is loaded onto the column and eluted with the chosen mobile phase. Fractions are collected as they exit the column.

-

Analysis: The collected fractions are analyzed using a suitable analytical technique (e.g., TLC, HPLC) to identify the fractions containing pure Cannabivarin.

-

Solvent Evaporation: The solvent is removed from the purified fractions under reduced pressure to yield pure Cannabivarin.

Analytical Methods

Accurate identification and quantification of Cannabivarin are crucial for research and quality control. The following are common analytical techniques employed for this purpose.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

General GC-MS Protocol for Cannabinoid Analysis: [6]

-

Sample Preparation and Derivatization: To improve volatility and thermal stability, cannabinoids are often derivatized prior to GC-MS analysis. A common method is silylation, where active hydrogens on hydroxyl groups are replaced with a trimethylsilyl (TMS) group.

-

An aliquot of the extract is dried under a stream of nitrogen.

-

A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is added along with a catalyst like pyridine.

-

The mixture is heated to ensure complete derivatization.

-

-

GC Separation: The derivatized sample is injected into the gas chromatograph. The separation is typically performed on a non-polar capillary column. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

-

MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (commonly by electron ionization), and the resulting fragments are detected. The fragmentation pattern provides a "fingerprint" for each compound, allowing for its identification by comparison to a spectral library.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly useful for the analysis of non-volatile and thermally labile compounds, as it does not require derivatization.

General LC-MS Protocol for Cannabinoid Analysis: [7][8]

-

Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase used for the LC separation.

-

LC Separation: The sample is injected into the liquid chromatograph. Separation is commonly achieved using a reversed-phase column (e.g., C18) with a gradient elution of a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape.

-

MS Detection: The eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for cannabinoids in LC-MS. The mass spectrometer can be operated in full-scan mode to obtain the mass-to-charge ratio of the intact molecule or in tandem MS (MS/MS) mode to induce fragmentation and obtain structural information.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

General NMR Protocol for Cannabinoid Analysis: [9][10]

-

Sample Preparation: A small amount of the purified Cannabivarin is dissolved in a deuterated solvent (e.g., chloroform-d, methanol-d₄).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can also be performed to aid in the complete assignment of all proton and carbon signals.

-

Spectral Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the structure of Cannabivarin.

Expected NMR Spectral Data for Cannabivarin:

While a full, detailed spectral assignment is beyond the scope of this guide without access to raw experimental data, general expectations for the ¹H and ¹³C NMR spectra of Cannabivarin can be inferred from its structure and data on similar cannabinoids.[11][12]

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the dibenzo[b,d]pyran ring system, the phenolic hydroxyl proton, the protons of the propyl side chain, and the protons of the three methyl groups.

-

¹³C NMR: The spectrum would display signals for all 19 carbon atoms in the molecule, including the aromatic carbons, the carbons of the pyran ring, the propyl side chain carbons, and the methyl group carbons.

Conclusion

Cannabivarin presents a unique chemical profile among cannabinoids, most notably its lack of stereoisomers due to its fully aromatic core. As research into the therapeutic potential of minor cannabinoids continues to expand, a thorough understanding of the fundamental chemical properties of molecules like CBV is essential. This guide provides a foundational overview of the chemical structure, stereochemistry, and analytical methodologies for Cannabivarin, serving as a valuable resource for the scientific community. Further experimental determination of its physicochemical properties will be crucial for advancing its study and potential applications.

References

- 1. wsp.wa.gov [wsp.wa.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Vapor Pressure, Vaping, and Corrections to Misconceptions Related to Medical Cannabis' Active Pharmaceutical Ingredients' Physical Properties and Compositions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rootsciences.com [rootsciences.com]

- 5. US20220033373A1 - Methods for selective aromatization of cannabinoids - Google Patents [patents.google.com]

- 6. jfda-online.com [jfda-online.com]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Quantitative 1H NMR Method for Screening Cannabinoids in CBD Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. NMR assignments of the major cannabinoids and cannabiflavonoids isolated from flowers of Cannabis sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Natural Occurrence of Cannabivarin (CBV) in Cannabis sativa

Abstract

Cannabivarin (CBV), a non-psychoactive phytocannabinoid found in Cannabis sativa, is gaining interest within the scientific community. As an oxidation product of tetrahydrocannabivarin (THCV), its natural occurrence is intrinsically linked to the genetic, environmental, and post-harvest factors that govern its precursor. This technical guide provides an in-depth overview of the biosynthesis of CBV, its prevalence in various cannabis strains, detailed analytical protocols for its quantification, and the key factors that influence its concentration. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this minor cannabinoid.

Introduction to Cannabivarin (CBV)

Cannabivarin (CBV), or cannabivarol, is a minor, non-psychoactive cannabinoid identified in the Cannabis sativa L. plant.[1] Structurally, it is an analog of cannabinol (CBN), differing by the presence of a propyl (3-carbon) side chain instead of the pentyl (5-carbon) side chain found on CBN. CBV is not directly synthesized by enzymatic processes within the plant; instead, it is a degradation product formed from the oxidation of its precursor, tetrahydrocannabivarin (THCV).[1] Consequently, CBV is typically found in trace amounts, and its presence is indicative of the age or storage conditions of cannabis material rich in THCV.[2][3] Understanding the natural occurrence of CBV requires a thorough examination of the biosynthetic pathway of varin-type cannabinoids and the subsequent chemical transformations they undergo.

Biosynthesis and Formation of Cannabivarin

The formation of CBV is a multi-step process that begins with the synthesis of varin-type cannabinoid precursors and concludes with the non-enzymatic degradation of THCV.

Varin-Type Cannabinoid Precursor Synthesis

Unlike the more common pentyl cannabinoids (like THC and CBD) which derive from olivetolic acid, varin-type cannabinoids are derived from divarinic acid (DVA) . The pathway begins with the condensation of a short-chain fatty acid precursor with malonyl-CoA, leading to the formation of DVA. Concurrently, the plant synthesizes geranyl pyrophosphate (GPP) via the methylerythritol phosphate (MEP) pathway.

Formation of THCVA

An aromatic prenyltransferase enzyme catalyzes the alkylation of divarinic acid with geranyl pyrophosphate to produce cannabigerovarinic acid (CBGVA) . CBGVA serves as the central precursor for the varin series of cannabinoids. From here, specific synthase enzymes convert CBGVA into other acidic cannabinoids. In the context of CBV formation, THCVA synthase acts on CBGVA to produce tetrahydrocannabivarinic acid (THCVA) .

Formation of CBV from THCV

The final steps leading to CBV are non-enzymatic and occur primarily after the plant has been harvested:

-

Decarboxylation : THCVA is converted to its neutral, psychoactive form, tetrahydrocannabivarin (THCV) , through exposure to heat or prolonged storage.

-

Oxidation : THCV subsequently degrades into CBV. This process is an oxidation reaction, accelerated by exposure to environmental factors such as light (especially UV), heat, and atmospheric oxygen.[3][4]

The following diagram illustrates this biosynthetic and degradation pathway.

Natural Occurrence and Concentrations

CBV itself is rarely a target for quantification in routine cannabis analysis due to its low abundance. Its presence is directly correlated with the concentration of THCV in the plant material and the extent of its degradation. Strains with higher levels of THCV are, therefore, the primary sources of naturally occurring CBV.

High-THCV phenotypes are most commonly associated with landrace sativa strains from Southern Africa and Central Asia.[5][6] Modern breeding programs have also developed cultivars with intentionally elevated THCV levels. While THCV is still considered a minor cannabinoid, typically found at concentrations below 1% in most strains, some specialized varieties can contain significantly more.[7][8]

The table below summarizes the THCV content found in various Cannabis sativa strains, which are the most probable sources for detectable levels of CBV.

| Cannabis Strain | Type | THCV Concentration (%) | Notes |

| Doug's Varin | Sativa-dominant | High (unspecified %) | Specifically bred for high THCV content.[5][9] |

| Jack the Ripper | Sativa | ~5% | Known for high THC and significant THCV levels.[7] |

| Pineapple Purps | Sativa-dominant | ~4% | Offers notable THCV content alongside fruity aromas.[5][7] |

| Durban Poison | Sativa (Landrace) | >1% | A well-known African landrace strain.[5][8] |

| Red Congolese | Sativa (Landrace) | Elevated levels | Another African landrace with notable THCV.[9] |

| Power Plant | Sativa | Elevated levels | A potent sativa strain derived from South African genetics.[9] |

Note: The concentration of CBV would be a small, variable fraction of the THCV values listed, dependent on the age and storage conditions of the plant material.

Experimental Protocols for Analysis

The accurate quantification of minor cannabinoids like CBV requires sensitive and specific analytical methods. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely adopted technique for cannabinoid profiling, capable of measuring both acidic and neutral cannabinoids without requiring derivatization.[10][11]

Detailed Methodology: Quantification of Cannabinoids by HPLC-UV

Objective: To extract, separate, and quantify CBV and its precursor THCV from dried Cannabis sativa flower.

Instrumentation and Materials:

-

System: HPLC with a quaternary pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.[10]

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[10]

-

Solvents: HPLC-grade acetonitrile, water, and formic acid.

-

Extraction Solvent: Methanol or ethanol.

-

Equipment: Analytical balance, vortex mixer, ultrasonic bath, centrifuge, syringe filters (0.22 µm).

Protocol:

-

Sample Preparation:

-

Homogenize a representative sample (0.5 - 1.0 g) of dried, cured cannabis flower to a fine, consistent powder.

-

-

Extraction:

-

Accurately weigh approximately 100 mg of the homogenized powder into a centrifuge tube.

-

Add 10 mL of the extraction solvent (e.g., methanol).

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Sonicate in an ultrasonic bath for 15-20 minutes to facilitate cell lysis and cannabinoid extraction. . Centrifuge the mixture at >3000 rpm for 10 minutes to pellet solid plant material.

-

-

Filtration and Dilution:

-

Carefully draw the supernatant and filter it through a 0.22 µm syringe filter into a clean autosampler vial.

-

Perform a dilution with the extraction solvent if necessary to ensure the analyte concentrations fall within the linear range of the calibration curve.

-

-

HPLC Analysis:

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 35 °C.[10]

-

Injection Volume: 5 - 10 µL.

-

Detection Wavelength: 228 nm (for general cannabinoid detection) or monitor multiple wavelengths with a PDA detector.[10]

-

Gradient Program: A typical gradient starts with a higher percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the cannabinoids, followed by a re-equilibration step.

-

-

Quantification:

-

Prepare a series of calibration standards of known concentrations using certified reference materials for THCV and CBV.

-

Construct a calibration curve by plotting peak area against concentration.

-

Determine the concentration of the analytes in the sample by comparing their peak areas to the calibration curve.

-

The following diagram provides a visual workflow for this experimental protocol.

Factors Influencing Natural Occurrence

The concentration of CBV in a given cannabis sample is the result of a complex interplay between genetic, environmental, and post-harvest factors.

-

Genetic Factors: The genetic makeup of a Cannabis sativa strain is the primary determinant. The presence and expression level of the THCVA synthase enzyme dictates the plant's ability to produce the necessary precursor, THCVA. Strains originating from specific geographic regions, such as Southern Africa, are genetically predisposed to produce higher levels of varin-type cannabinoids.[5]

-

Environmental Factors: Cultivation conditions influence the overall health of the plant and its cannabinoid production. While these factors primarily affect the synthesis of THCVA, they also play a role in post-harvest degradation. High-intensity light and elevated temperatures during cultivation can stress the plant, potentially altering the cannabinoid profile.[3]

-

Post-Harvest Factors: These are the most critical for the formation of CBV. After harvest, the degradation of THCV is accelerated by:

-

Light Exposure: UV light, in particular, provides the energy to drive the oxidative conversion of THCV to CBV.[3]

-

Oxygen: The presence of atmospheric oxygen is necessary for the oxidation reaction to occur.[3]

-

Temperature: Higher storage temperatures increase the rate of chemical reactions, including both decarboxylation (THCVA to THCV) and oxidation (THCV to CBV).[2]

-

Time: Over time, even under ideal storage conditions, cannabinoids will slowly degrade. Older cannabis material is more likely to contain higher relative amounts of degradation products like CBV and CBN.

-

The logical relationship between these factors is depicted in the diagram below.

Conclusion

Cannabivarin (CBV) is a naturally occurring minor cannabinoid in Cannabis sativa, formed exclusively through the oxidation of its precursor, tetrahydrocannabivarin (THCV). Its presence and concentration are not a direct result of enzymatic synthesis but are rather a function of the cannabis strain's genetic potential to produce THCV and the subsequent degradation of this precursor due to post-harvest handling and storage. Strains with high THCV content, often of African landrace lineage, are the most significant sources of CBV. Accurate quantification requires robust analytical techniques like HPLC-UV, which can distinguish minor cannabinoids. For researchers and developers, understanding that CBV is a degradation product is crucial for interpreting analytical results and for exploring the potential properties of aged or processed high-THCV cannabis extracts.

References

- 1. metabolon.com [metabolon.com]

- 2. Degradation Pathway: THC to CBN and CBV Formation - Blog - JointCommerce [app.jointcommerce.com]

- 3. broughton-group.com [broughton-group.com]

- 4. 4940960.fs1.hubspotusercontent-na1.net [4940960.fs1.hubspotusercontent-na1.net]

- 5. hempati.com [hempati.com]

- 6. Tetrahydrocannabivarin - Wikipedia [en.wikipedia.org]

- 7. cheefbotanicals.com [cheefbotanicals.com]

- 8. Best THCV Strains | NuggMD [nuggmd.com]

- 9. THCv: What is tetrahydrocannabivarin? | Weedmaps [weedmaps.com]

- 10. benchchem.com [benchchem.com]

- 11. Methods for quantification of cannabinoids: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Cannabivarin (CBV) in Cannabis sativa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the biosynthetic pathway of Cannabivarin (CBV), a non-psychoactive cannabinoid found in the Cannabis sativa L. plant. This document outlines the key molecular precursors, enzymatic transformations, and relevant experimental methodologies for the study and quantification of the compounds involved in this pathway.

Introduction to Cannabivarin (CBV)

Cannabivarin (CBV) is a lesser-known phytocannabinoid, structurally analogous to cannabinol (CBN).[1] It is primarily an oxidation product of tetrahydrocannabivarin (THCV).[1] The direct precursor to a significant portion of varin-type cannabinoids, including the acidic form of what can eventually become CBV, is Cannabidivarinic Acid (CBDVA).[2][3][4] Like other cannabinoids, these compounds are synthesized in the glandular trichomes of the cannabis plant.[3][5][6] The "varin" cannabinoids are distinguished by a propyl (3-carbon) side chain, in contrast to the more common pentyl (5-carbon) side chain found in cannabinoids like CBD and THC.[3]

The Biosynthetic Pathway of Cannabivarin (CBV)

The biosynthesis of varin-type cannabinoids mirrors that of the more abundant pentyl cannabinoids, with the primary distinction being the initial precursor molecule.[3] The pathway commences with precursors from fatty acid and isoprenoid biosynthesis.

The key steps are as follows:

-

Formation of Divarinic Acid: The pathway begins with the synthesis of divarinic acid (DA) from butyl-CoA through fatty acid biosynthesis.[3][5][7]

-

Synthesis of Geranyl Diphosphate (GPP): Concurrently, Geranyl diphosphate (GPP) is produced via the mevalonate-dependent isoprenoid (MEP) pathway.[3][8]

-

Formation of Cannabigerovarinic Acid (CBGVA): The enzyme cannabigerovarinic acid synthase (CBGVAS) catalyzes the condensation of divarinic acid and geranyl diphosphate to form cannabigerovarinic acid (CBGVA).[3][7] CBGVA is the central precursor to the varin series of cannabinoids.[2][4][9]

-

Conversion to Cannabidivarinic Acid (CBDVA): From CBGVA, the pathway diverges. The enzyme CBDVA synthase facilitates the conversion of CBGVA into cannabidivarinic acid (CBDVA).[3][7]

-

Decarboxylation to Cannabidivarin (CBDV): CBDVA, the acidic precursor, is then decarboxylated through exposure to heat or prolonged storage to form cannabidivarin (CBDV).[3][4]

-

Oxidation to Cannabivarin (CBV): While not a direct enzymatic step in the primary biosynthesis, Cannabivarin (CBV) is formed as an oxidation product of Tetrahydrocannabivarin (THCV). THCV itself is derived from Tetrahydrocannabivarinic Acid (THCVA), which is also synthesized from CBGVA via the enzyme THCVA synthase.[1][10][11]

Key Enzymes and Precursors

The biosynthesis of CBV involves several key enzymes and precursor molecules, which are summarized in the table below.

| Molecule Type | Name | Abbreviation | Role in Pathway |

| Precursor | Butyl-CoA | - | Initial substrate for Divarinic Acid synthesis.[5][7] |

| Precursor | Geranyl diphosphate | GPP | Isoprenoid precursor that condenses with Divarinic Acid.[3][8] |

| Intermediate | Divarinic Acid | DA | Polyketide precursor to CBGVA.[3][5][7] |

| Intermediate | Cannabigerovarinic Acid | CBGVA | The "mother" cannabinoid of the varin series.[2][3][9] |

| Intermediate | Cannabidivarinic Acid | CBDVA | Acidic precursor to CBDV.[2][3][4] |

| Intermediate | Tetrahydrocannabivarinic Acid | THCVA | Acidic precursor to THCV.[7][12] |

| Enzyme | Cannabigerovarinic Acid Synthase | CBGVAS | Catalyzes the formation of CBGVA.[3] |

| Enzyme | CBDVA Synthase | - | Facilitates the conversion of CBGVA to CBDVA.[3][7] |

| Enzyme | THCVA Synthase | - | Catalyzes the conversion of CBGVA to THCVA.[10] |

Quantitative Data Summary

A comprehensive review of the available literature from the search results did not yield specific quantitative data on enzyme kinetics, precursor concentrations, or reaction yields for the biosynthetic pathway of Cannabivarin. This information is likely proprietary or yet to be extensively studied and published in the public domain.

| Parameter | Value | Source |

| Enzyme Kinetics (Km, kcat) | Not Available | - |

| Precursor Concentrations in Trichomes | Not Available | - |

| Reaction Yields (%) | Not Available | - |

Experimental Protocols

The following is a representative protocol for the quantification of CBDVA in a cannabis extract using High-Performance Liquid Chromatography (HPLC), based on methodologies described in the literature.[3]

Objective: To accurately quantify the concentration of CBDVA in a cannabis extract.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., Ascentis® Express C18, 10 cm x 4.6 mm, 2.7 µm).[3]

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Certified Reference Material (CRM) of CBDVA.[3]

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 100 mg of the homogenized cannabis extract.

-

Dissolve the extract in 10 mL of a methanol/acetonitrile (53:47) mixture.

-

Vortex the solution until the extract is fully dissolved.[3]

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.5 mL/min.

-

Column Temperature: 35°C.

-

UV Detection Wavelength: 228 nm.

-

Injection Volume: 1.3 µL.

-

-

Calibration:

-

Prepare a series of standard solutions of the CBDVA CRM at different concentrations (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of CBDVA.[3]

-

-

Quantification:

-

Inject the prepared sample solution into the HPLC system.

-

Identify the CBDVA peak based on its retention time compared to the standard.

-

Determine the concentration of CBDVA in the sample by interpolating its peak area on the calibration curve.[3]

-

Mandatory Visualizations

The following diagrams illustrate the biosynthetic pathway of Cannabivarin and a typical experimental workflow for its analysis.

References

- 1. metabolon.com [metabolon.com]

- 2. mbaf.land [mbaf.land]

- 3. benchchem.com [benchchem.com]

- 4. secretnature.com [secretnature.com]

- 5. trichomeanalytical.com [trichomeanalytical.com]

- 6. Biosynthesis of Phytocannabinoids and Structural Insights: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Profiling Cannabinoid Contents and Expression Levels of Corresponding Biosynthetic Genes in Commercial Cannabis (Cannabis sativa L.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Minor Cannabinoids: Biosynthesis, Molecular Pharmacology and Potential Therapeutic Uses [frontiersin.org]

- 9. naturaldos.com [naturaldos.com]

- 10. WO2017175064A1 - Bioenzymatic synthesis of tetrahydrocannabivarin (thc-v), cannabinol (cbn), and cannabivarin (cbv) and their use as therapeutic agents - Google Patents [patents.google.com]

- 11. Tetrahydrocannabivarin is Not Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Preliminary Pharmacological Screening of Propyl-Cannabinoids: Cannabivarin (CBV), Cannabidivarin (CBDV), and Tetrahydrocannabivarin (THCV)

Abstract: This technical whitepaper provides an in-depth overview of the preliminary pharmacological screening of propyl-cannabinoids, a class of compounds found in Cannabis sativa. Due to the limited research on Cannabivarin (CBV) itself, this guide focuses on the more extensively studied related compounds, Cannabidivarin (CBDV) and Tetrahydrocannabivarin (THCV), to infer the potential therapeutic avenues for CBV. The document synthesizes current preclinical data on their anticonvulsant, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data summaries, and visualizations of molecular pathways and experimental workflows are provided to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. The findings underscore the therapeutic potential of this cannabinoid subclass, particularly in epilepsy and inflammatory conditions, while highlighting the critical need for direct pharmacological investigation of CBV.

Introduction

The phytocannabinoids from Cannabis sativa are a diverse group of over 100 compounds, with research historically centered on Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD).[1] However, minor cannabinoids are gaining significant attention for their potential therapeutic properties. Among these are the propyl-cannabinoids, distinguished by a three-carbon (propyl) side chain instead of the more common five-carbon (pentyl) chain found in THC and CBD.

Cannabivarin (CBV), or cannabivarol, is a non-psychoactive minor cannabinoid.[2][3] It is primarily known as an oxidation product of Tetrahydrocannabivarin (THCV).[3] While research on CBV's specific pharmacological profile is scarce, preliminary studies on its structural relatives, Cannabidivarin (CBDV) and THCV, provide a foundation for its potential areas of therapeutic interest. This guide summarizes the key preclinical findings for these propyl-cannabinoids, focusing on their anticonvulsant, anti-inflammatory, and neuroprotective activities.

Anticonvulsant Activity

The most significant body of evidence for the propyl-cannabinoids lies in the anticonvulsant properties of Cannabidivarin (CBDV). Preclinical studies have demonstrated its efficacy across various seizure models.

Preclinical Efficacy

CBDV has shown significant anticonvulsant effects in rodent models of both acute and chronic seizures.[4][5] It has been found to be effective in maximal electroshock (mES), audiogenic, and pentylenetetrazole (PTZ)-induced seizure models.[4] Notably, CBDV's anticonvulsant activity does not appear to be mediated by the CB1 receptor, suggesting a different mechanism of action compared to THC.[5][6] Furthermore, botanical drug substances (BDSs) rich in CBDV have also demonstrated significant anticonvulsant effects.[5][7]

Data Summary: Anticonvulsant Effects of CBDV

| Seizure Model | Species | Effective Dose (mg/kg) | Key Outcome | Citation |

| Pentylenetetrazole (PTZ) | Rat | ≥100 | Significantly reduced seizure severity. | [4][5] |

| Audiogenic Seizures | Mouse | ≥50-87 | Significantly reduced seizure severity. | [4][5] |

| Maximal Electroshock (mES) | Mouse | ≥100 | Significant anticonvulsant effects observed. | [4] |

| Pilocarpine-Induced | Rat | ≥100 | Suppressed convulsions. | [5] |

Experimental Protocol: PTZ-Induced Seizure Model in Rats

This protocol outlines the methodology for assessing the anticonvulsant properties of a compound using the pentylenetetrazole (PTZ) model.

-

Animal Preparation: Adult male Wistar rats are housed under standard laboratory conditions (12-hour light/dark cycle, food and water ad libitum) and acclimated for at least one week prior to experimentation.

-

Drug Administration: Animals are randomly assigned to treatment groups. CBDV (e.g., 50, 100, 200 mg/kg) or vehicle (e.g., 10% Tween-80, 5% ethanol, 85% saline) is administered via intraperitoneal (i.p.) injection.

-

Seizure Induction: 60 minutes after drug administration, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously to induce seizures.

-

Behavioral Observation: Immediately following PTZ injection, animals are placed in individual observation chambers and video-recorded for at least 30 minutes.

-

Seizure Scoring: Seizure activity is scored by a trained observer blinded to the treatment groups, using a standardized scale (e.g., Racine scale). Key parameters measured include the latency to the first seizure, seizure severity, and duration.

-

Data Analysis: Statistical analysis (e.g., Mann-Whitney U test or ANOVA) is used to compare seizure parameters between the vehicle and CBDV-treated groups.

Visualization: Anticonvulsant Screening Workflow

Caption: Workflow for in vivo anticonvulsant screening.

Anti-inflammatory Effects

Preliminary research indicates that propyl-cannabinoids, particularly THCV, possess significant anti-inflammatory properties. These effects have been primarily investigated in vitro using immune cell models.

Molecular Mechanisms

Studies using human monocyte and macrophage cell lines (e.g., THP-1) have shown that THCV can downregulate the production of several key pro-inflammatory signaling molecules.[8][9] THCV has been found to mitigate the production of interleukin (IL)-1β, IL-6, tumor necrosis factor (TNF)α, and cyclo-oxygenase (COX)-2.[8][9] The mechanism appears to involve influencing multiple stages of gene expression and inhibiting inflammatory pathways such as the NLRP3 inflammasome and the NF-κB pathway.[9][10] Specifically, THCV may mitigate the PANX1/P2X7 axis, which is crucial for NLRP3 inflammasome activation.[9][11]

Data Summary: Anti-inflammatory Effects of THCV

| Cell Line | Inflammatory Mediator | THCV Dose (µM) | Effect | Citation |

| THP-1 Macrophages | IL-1β (immature & mature) | 5 and 15 | Downregulation | [8] |

| THP-1 Macrophages | IL-6 | 5 and 15 | Dose-dependent reduction | [8] |

| THP-1 Macrophages | TNFα (pro & mature) | 5 and 15 | Mitigating effect | [8] |

| THP-1 Macrophages | COX-2 | 5 and 15 | Reduction | [8] |

| THP-1 Macrophages | P-NF-κB | Not specified | Inhibition | [9] |

Experimental Protocol: In Vitro Macrophage Anti-inflammatory Assay

This protocol describes a method to evaluate the anti-inflammatory effects of cannabinoids on lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiation into macrophages is induced by treating cells with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Pre-treatment: Differentiated macrophages are pre-treated with various concentrations of THCV (e.g., 5 µM, 15 µM) or vehicle for one hour.

-

Inflammatory Stimulation: Cells are then stimulated with LPS (e.g., 500 ng/mL) for three hours to induce an inflammatory response (NLRP3 priming).

-

NLRP3 Activation: For inflammasome activation studies, a subset of LPS-treated cells is further treated with ATP (5 mM) for 30 minutes.[9][10]

-

Sample Collection: Cell culture supernatants are collected to measure secreted cytokines (e.g., IL-1β, IL-6, TNFα) using ELISA. Cell lysates are collected for Western blot analysis of intracellular proteins (e.g., COX-2, Pro-IL-1β, NF-κB).

-

Data Analysis: Cytokine concentrations and protein expression levels are compared between vehicle-treated and THCV-treated groups using statistical tests like ANOVA.

Visualization: THCV Anti-inflammatory Signaling Pathway

Caption: THCV inhibits LPS-induced pro-inflammatory pathways.

Neuroprotective Potential

Both CBDV and THCV have demonstrated neuroprotective properties in preclinical models, suggesting a potential role in managing neurodegenerative disorders. Their mechanisms are often linked to their anti-inflammatory and antioxidant capabilities.[12]

Preclinical Evidence

Research suggests THCV may be a promising agent for Parkinson's disease, capable of delaying disease progression and ameliorating symptoms in animal models.[13] Similarly, CBDV has shown protective effects on the cells of the blood-brain barrier under ischemic conditions, indicating potential for stroke management.[14] In models of ischemia, CBDV and cannabigerol (CBG) were found to be protective against oxygen-glucose deprivation-mediated injury in human brain microvascular endothelial cells, pericytes, and astrocytes.[14] These effects are mediated, in part, by reducing inflammatory markers like IL-6 and cell death markers like lactate dehydrogenase (LDH).[14]

Data Summary: Neuroprotective Effects of CBDV & THCV

| Cannabinoid | Disease Model | Key Finding | Citation |

| Δ⁹-THCV | Parkinson's Disease (rat) | Delayed disease progression and ameliorated symptoms. | [13] |

| CBDV | Ischemic Stroke (in vitro) | Protected blood-brain barrier cells from injury. | [14] |

| CBDV | Ischemic Stroke (in vitro, astrocytes) | Attenuated levels of IL-6 and lactate dehydrogenase (LDH). | [14] |

Experimental Protocol: Oxygen-Glucose Deprivation (OGD) Model

This protocol is used to model ischemic injury in vitro to assess the neuroprotective effects of test compounds.

-

Cell Culture: Primary astrocytes or human brain microvascular endothelial cells are cultured to confluence in appropriate media.

-

Pre-treatment: Cells are treated with CBDV (e.g., 1 µM, 3 µM, 10 µM) or vehicle for a specified period (e.g., 1 hour) before OGD.

-

OGD Induction: The culture medium is replaced with a glucose-free medium. The cultures are then placed in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a duration modeling ischemic conditions (e.g., 4-8 hours).

-

Reperfusion: After OGD, the glucose-free medium is replaced with the original culture medium, and cells are returned to normoxic conditions for 24 hours to simulate reperfusion.

-

Endpoint Analysis: Cell viability is assessed using assays for lactate dehydrogenase (LDH) release in the medium (a marker of cell death). Levels of inflammatory cytokines (e.g., IL-6) or vascular endothelial growth factor (VEGF) in the supernatant are quantified by ELISA.

-

Data Analysis: Results from CBDV-treated cells are statistically compared to vehicle-treated control cells.

Visualization: Logic of Neuroprotective Mechanisms

Caption: Propyl-cannabinoids may confer neuroprotection.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic (PK) and toxicological profile of a compound is essential for drug development. Data for propyl-cannabinoids is emerging but remains limited compared to THC and CBD.

Pharmacokinetics

Human PK data is available for orally administered Δ⁸-THCV.[15][16] Following a single oral dose, the main detected metabolite is 11-nor-9-carboxy-Δ⁸-THCV (Δ⁸-THCV-COOH).[16][17] The time to maximum concentration (Tmax) for Δ⁸-THCV ranged from 3.8 to 5.0 hours, while for its primary metabolite, it was 4.6 to 5.3 hours.[16] The maximum concentration (Cmax) and area under the curve (AUC) appeared to be dose-linear.[16][17]

Data Summary: Pharmacokinetics of Oral Δ⁸-THCV in Humans

| Parameter | Δ⁸-THCV | Δ⁸-THCV-COOH (Metabolite) | Citation |

| Tmax (Median) | 3.8 - 5.0 hours | 4.6 - 5.3 hours | [16] |

| Cmax | Appears dose-linear | Appears dose-linear | [16] |

| AUC | Appears dose-linear | Appears dose-linear | [16] |

Toxicology

Preliminary toxicological studies on minor cannabinoids have been conducted. Short-term preclinical studies in rats involving several minor cannabinoids, including THCV, demonstrated that they were well-tolerated over a two-week period at the doses tested.[18] Studies evaluating the potential of THCV and CBDV to produce nausea, a known side effect of CB1 receptor inverse agonists, found that neither compound produced this effect in rats; in fact, they showed potential anti-nausea properties.[19]

Conclusion and Future Directions

The preliminary pharmacological screening of propyl-cannabinoids reveals a promising therapeutic profile, particularly for Cannabidivarin (CBDV) and Tetrahydrocannabivarin (THCV). CBDV stands out for its robust anticonvulsant effects in a range of preclinical models, operating via a CB1-independent mechanism. THCV demonstrates significant anti-inflammatory and neuroprotective potential, with defined actions on key inflammatory signaling pathways.

However, a significant knowledge gap exists for Cannabivarin (CBV) itself. As the oxidation product of THCV, it may share some pharmacological properties, but direct investigation is imperative. Future research must prioritize the following:

-

Isolation and Pharmacological Screening of CBV: A comprehensive screening of pure CBV is required to determine its activity profile across neurological and inflammatory models.

-

Mechanism of Action Studies: Elucidating the specific molecular targets for CBDV's anticonvulsant action and further exploring the neuroprotective pathways for all propyl-cannabinoids is crucial.

-

Comprehensive Toxicology: Long-term safety and tolerability studies are necessary before these compounds can advance toward clinical development.

References

- 1. Toxicological Properties of Δ9-tetrahydrocannabinol and Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metabolon.com [metabolon.com]

- 3. newphaseblends.com [newphaseblends.com]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 6. Cannabidivarin-rich cannabis extracts are anticonvulsant in mouse and rat via a CB1 receptor-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 8. curaleafclinic.com [curaleafclinic.com]

- 9. Anti-Inflammatory Effects of Minor Cannabinoids CBC, THCV, and CBN in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Effects of Minor Cannabinoids CBC, THCV, and CBN in Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cannabidiol for neurodegenerative disorders: important new clinical applications for this phytocannabinoid? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. greenmedinfo.com [greenmedinfo.com]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics of Oral Cannabinoid Δ8-Tetrahydrocannabivarin and Its Main Metabolites in Healthy Participants [dskcan.dk]

- 16. Pharmacokinetics of Oral Cannabinoid Δ8-Tetrahydrocannabivarin and Its Main Metabolites in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. New Publications Advance the Study of Cannabinoid Safety | ToxStrategies [toxstrategies.com]

- 19. Evaluation of the potential of the phytocannabinoids, cannabidivarin (CBDV) and Δ(9) -tetrahydrocannabivarin (THCV), to produce CB1 receptor inverse agonism symptoms of nausea in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Cannabivarin (CBV): A Technical Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Cannabivarin (CBV) relevant for its use in laboratory settings. The information is compiled to assist in the handling, formulation, and experimental design involving this non-psychoactive phytocannabinoid.

Core Physicochemical Data

Cannabivarin (CBV), a homolog of cannabinol (CBN), is a naturally occurring cannabinoid found in the cannabis plant. It is an oxidation product of tetrahydrocannabivarin (THCV). Understanding its fundamental properties is crucial for consistent and reproducible research outcomes.

| Property | Value | Source(s) |

| Chemical Formula | C₁₉H₂₂O₂ | [Cayman Chemical, n.d.; chemeurope.com, n.d.] |

| Molecular Weight | 282.38 g/mol | [chemeurope.com, n.d.] |

| Appearance | Crystalline solid | [Cayman Chemical, n.d.] |

| Melting Point | Not explicitly found in the searched literature. | |

| Boiling Point | Not explicitly found in the searched literature. Boiling points of other cannabinoids are pressure-dependent and often determined under vacuum to prevent degradation. | |

| pKa | Not explicitly found in the searched literature. The phenolic hydroxyl group suggests it is weakly acidic. | |

| UV Maximum Absorption | 212, 284, 309 nm | [Cayman Chemical, n.d.] |

| Solubility | DMF: 50 mg/mLDMSO: 50 mg/mLEthanol: 30 mg/mLMethanol: 30 mg/mLDMSO:PBS (pH 7.2) (1:3): 0.25 mg/mL | [Cayman Chemical, n.d.] |

| Stability | Stable for at least 4 years when stored at -20°C. | [Cayman Chemical, n.d.] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of cannabinoids are essential for quality control and research. Below are generalized methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid like CBV can be determined using a capillary melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered CBV sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the entire sample has turned to liquid are recorded as the melting range. A narrow melting range is indicative of high purity.

Boiling Point Determination (Under Vacuum)

Due to the high boiling points and thermal lability of cannabinoids, boiling points are typically determined under reduced pressure (vacuum distillation) to prevent decomposition.

Methodology:

-

Apparatus Setup: A distillation apparatus suitable for vacuum, such as a short-path distillation setup, is used. The setup includes a boiling flask, a condenser, a receiving flask, a vacuum source, and a manometer to measure the pressure.

-

Sample Introduction: The CBV sample is placed in the boiling flask.

-

Vacuum Application: The system is evacuated to the desired pressure.

-

Heating: The sample is heated gradually.

-

Boiling Point Measurement: The temperature of the vapor at which the liquid is actively boiling and condensing is recorded as the boiling point at that specific pressure.

pKa Determination by UV-Visible Spectrophotometry

The acid dissociation constant (pKa) of a chromophore-containing molecule like CBV can be determined by measuring the change in its UV-Vis absorbance as a function of pH.

Methodology:

-

Buffer Preparation: A series of buffer solutions with a range of known pH values are prepared.

-

Sample Preparation: A stock solution of CBV in a suitable organic solvent is prepared. Aliquots of this stock solution are then diluted into each of the buffer solutions to a constant final concentration.

-

Spectrophotometric Measurement: The UV-Vis spectrum of each buffered CBV solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of CBV have different molar absorptivities is plotted against pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

Signaling Pathways and Molecular Interactions

While CBV is considered non-psychoactive, it interacts with several components of the nervous and sensory systems. The following diagrams illustrate the current understanding of its signaling pathways.

CBV exhibits a low binding affinity for the primary cannabinoid receptors, CB1 and CB2. This interaction is thought to modulate various cellular responses, though the precise downstream effects are still under investigation.

Studies in C. elegans have shown that the antinociceptive (pain-reducing) effects of CBV are mediated through the vanilloid receptor OSM-9 and the cannabinoid-like receptor NPR-32.[1] Activation of these receptors initiates a signal transduction cascade leading to the observed analgesic effects.

There is emerging evidence that some cannabinoids can interact with the serotonin system. For instance, the related compound Tetrahydrocannabivarin (THCV) has been shown to enhance the activation of the 5-HT1A receptor. While direct evidence for CBV is still needed, this represents a potential pathway for its pharmacological effects on mood and anxiety.

References

An In-depth Technical Guide to the Differentiation of Cannabivarin (CBV) and Cannabidivarin (CBDV)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of two key minor cannabinoids, Cannabivarin (CBV) and Cannabidivarin (CBDV). As the landscape of cannabinoid research expands, a clear understanding of the distinct physicochemical, pharmacokinetic, and pharmacodynamic properties of these compounds is crucial for the advancement of therapeutic development. This document offers a data-driven comparison, details established experimental protocols for their differentiation and analysis, and visualizes their known and hypothesized signaling pathways to facilitate further research and drug development endeavors.

Core Physicochemical and Structural Differences

Cannabivarin (CBV) and Cannabidivarin (CBDV) are both non-psychoactive phytocannabinoids found in the Cannabis sativa plant. While they share a similar nomenclature, their chemical structures, origins, and physicochemical properties exhibit key distinctions that underpin their unique biological activities.

CBV is an oxidation product of tetrahydrocannabivarin (THCV) and is structurally analogous to cannabinol (CBN), featuring a propyl side chain.[1][2] In contrast, CBDV is a homolog of cannabidiol (CBD), characterized by a propyl side chain instead of the pentyl chain found in CBD.[3] This seemingly minor difference in the alkyl side chain length between CBDV and its more famous counterpart, CBD, significantly influences their interaction with biological targets.

The structural difference between CBV and CBDV is more pronounced. CBV possesses a dibenzopyran ring structure, whereas CBDV has a biphenyl structure with a cyclohexene ring. These structural variations are reflected in their molecular formulas and weights.

Table 1: Comparative Physicochemical Properties of CBV and CBDV

| Property | Cannabivarin (CBV) | Cannabidivarin (CBDV) |

| Molecular Formula | C₁₉H₂₂O₂[4] | C₁₉H₂₆O₂[5] |

| Molecular Weight | 282.4 g/mol [6] | 286.4 g/mol [5] |

| Chemical Structure | Analog of Cannabinol (CBN)[1] | Analog of Cannabidiol (CBD)[3] |

| Origin | Oxidation product of THCV[1] | Biosynthesized from cannabigerovarinic acid (CBGVA) |

| Solubility | Soluble in DMF (50 mg/ml), DMSO (50 mg/ml), Ethanol (30 mg/ml), Methanol (30 mg/ml)[6] | Low water solubility[5] |

| LogP (Predicted) | Data not available | ~5.8 |

| pKa (Predicted) | Data not available | ~9.9 |

Note: Predicted LogP and pKa values for CBDV are based on computational models and may vary. Experimental data for CBV is limited.

Pharmacodynamics and Mechanism of Action

The pharmacological profiles of CBV and CBDV are distinct, largely due to their structural differences. Research into CBDV is more extensive, with a growing body of evidence supporting its potential therapeutic applications, particularly in the realm of epilepsy. In contrast, the pharmacological activity of CBV is less well-characterized.

Cannabidivarin (CBDV):

CBDV is noted for its anticonvulsant properties, which are believed to be mediated through mechanisms independent of the canonical cannabinoid receptors, CB1 and CB2.[7][8] Preclinical studies have demonstrated its efficacy in various seizure models.[7][8] The primary molecular targets of CBDV that have been identified include:

-

Transient Receptor Potential (TRP) Channels: CBDV acts as an agonist at TRPV1, TRPV2, and TRPA1 channels.[3] The activation and subsequent desensitization of these channels, particularly TRPV1, are thought to contribute to the reduction of neuronal hyperexcitability, a key factor in seizure activity.[3]

-

G-Protein Coupled Receptor 55 (GPR55): CBDV's interaction with this orphan receptor is also being investigated as a potential contributor to its pharmacological effects.

Cannabivarin (CBV):

The mechanism of action for CBV is not well-elucidated, and there is a significant lack of preclinical research on its pharmacological effects. It is known to be a non-psychoactive compound.[1] Given its structural similarity to other cannabinoids, it is hypothesized to interact with the endocannabinoid system, but its specific molecular targets and signaling pathways remain largely unknown.[9] Preliminary research suggests potential anti-inflammatory and neuroprotective properties, but further investigation is required to substantiate these claims.[9]

Table 2: Comparative Pharmacological Properties of CBV and CBDV

| Parameter | Cannabivarin (CBV) | Cannabidivarin (CBDV) |

| Primary Therapeutic Area of Interest | Largely unexplored; potential anti-inflammatory and neuroprotective effects suggested[9] | Epilepsy, Autism Spectrum Disorder[7][8] |

| Known Molecular Targets | Low affinity for CB1 and CB2 receptors[10] | Agonist of TRPV1, TRPV2, TRPA1 channels[3] |

| Mechanism of Action | Largely unknown | Reduction of neuronal hyperexcitability, CB1/CB2 receptor-independent anticonvulsant effects[3][7][8] |

| Psychoactivity | Non-psychoactive[1] | Non-psychoactive[3] |

Pharmacokinetics: A Comparative Overview

The absorption, distribution, metabolism, and excretion (ADME) profiles of CBV and CBDV are critical for determining their therapeutic potential and dosing regimens. As with other areas, pharmacokinetic data for CBDV is more readily available than for CBV.

Cannabidivarin (CBDV):

Studies in animal models have provided initial insights into the pharmacokinetics of CBDV. Following oral administration in mice, CBDV is readily absorbed and penetrates the blood-brain barrier.

Cannabivarin (CBV):

There is a significant lack of published pharmacokinetic data for CBV. Its metabolic pathways and excretion profiles have not been extensively studied.

Table 3: Comparative Pharmacokinetic Parameters of CBV and CBDV (Animal Models)

| Parameter | Cannabivarin (CBV) | Cannabidivarin (CBDV) |

| Bioavailability (Oral) | Data not available | Poor (~6% in humans, extrapolated from similar cannabinoids)[5] |

| Tmax (Plasma, Oral, Mouse) | Data not available | 30 minutes[5] |

| Cmax (Plasma, Oral, Mouse) | Data not available | 0.47 µg/mL[5] |

| Tmax (Brain, Oral, Mouse) | Data not available | 60 minutes[5] |

| Cmax (Brain, Oral, Mouse) | Data not available | 0.94 µg/mL[5] |

| Metabolism | Largely uncharacterized | In vitro studies suggest it is a high clearance drug[11] |

Experimental Protocols for Differentiation and Quantification

The accurate differentiation and quantification of CBV and CBDV in various matrices, such as plant material, extracts, and biological fluids, are essential for research, quality control, and clinical development. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the preferred analytical techniques.

UPLC-MS/MS Method for Simultaneous Quantification

This protocol outlines a general method for the simultaneous separation and quantification of CBV and CBDV. Optimization will be required based on the specific instrumentation and matrix.

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the cannabinoids. A representative gradient might be:

-

0-1 min: 30% B

-

1-8 min: Ramp to 95% B

-

8-10 min: Hold at 95% B

-

10-10.1 min: Return to 30% B

-

10.1-12 min: Re-equilibration at 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2-5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for CBV and CBDV are monitored. These transitions need to be optimized for the specific instrument.

-

CBV (Example): Precursor ion (m/z) 283.2 → Product ions (e.g., m/z 193.1, 215.1)

-

CBDV (Example): Precursor ion (m/z) 287.2 → Product ions (e.g., m/z 135.1, 193.1)

-

-

Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone gas flow should be optimized for maximum sensitivity.

Sample Preparation:

-

Plant Material/Extracts: Extraction with a suitable organic solvent (e.g., methanol, ethanol, or acetonitrile) followed by filtration.

-

Biological Fluids (Plasma/Urine): Protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE) followed by reconstitution in the initial mobile phase.

Quantification:

-

A calibration curve is constructed using certified reference standards of CBV and CBDV.

-

Stable isotope-labeled internal standards for CBV and CBDV are recommended for the most accurate quantification.

Signaling Pathways and Experimental Workflows

Visualizing the known and hypothesized signaling pathways and the experimental workflow for differentiating CBV and CBDV can provide a clearer understanding of their biological activities and the methods used to study them.

References

- 1. newphaseblends.com [newphaseblends.com]

- 2. Cannabivarin - Wikipedia [en.wikipedia.org]

- 3. Cannabivarin (CBV) (unlabeled) 1000 µg/mL in methanol - Cambridge Isotope Laboratories, ULM-10916-1.2 [isotope.com]

- 4. Cannabivarin | C19H22O2 | CID 622545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In Vitro Phase I Metabolism of CRV431, a Novel Oral Drug Candidate for Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Preclinical safety and efficacy of cannabidivarin for early life seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical safety and efficacy of cannabidivarin for early life seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hempati.com [hempati.com]

- 10. metabolon.com [metabolon.com]

- 11. The In Vitro Pharmacology of Cannabidivarin (CBDV) [harvest.usask.ca]

An In-Depth Technical Guide to the Structural and Functional Relationship Between Cannabivarin (CBV) and Tetrahydrocannabivarin (THCV)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural, biosynthetic, and pharmacological relationship between the phytocannabinoids Cannabivarin (CBV) and Tetrahydrocannabivarin (THCV). It details their distinct chemical properties, outlines their interconnected biosynthetic pathways, and explores their differential interactions with cannabinoid receptors and other cellular targets. This document is intended to serve as a resource for researchers and professionals in the fields of cannabinoid chemistry, pharmacology, and therapeutic development, offering a consolidated repository of quantitative data, experimental methodologies, and visual representations of key biological processes.

Introduction: A Tale of Two Varin Cannabinoids